((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone

Catalog No.
S8395035
CAS No.
M.F
C12H20N2O2
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(py...

Product Name

((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone

IUPAC Name

[(3aR,6S,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridin-6-yl]-pyrrolidin-1-ylmethanone

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C12H20N2O2/c15-12(14-4-1-2-5-14)9-7-11-10(13-8-9)3-6-16-11/h9-11,13H,1-8H2/t9-,10+,11+/m0/s1

InChI Key

KMBGVSHFXMDTSU-HBNTYKKESA-N

SMILES

C1CCN(C1)C(=O)C2CC3C(CCO3)NC2

Canonical SMILES

C1CCN(C1)C(=O)C2CC3C(CCO3)NC2

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2C[C@@H]3[C@@H](CCO3)NC2

The compound ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule characterized by a fused bicyclic structure that includes a pyridine and a furo[3,2-b] moiety. This compound features specific stereochemistry at three chiral centers, which contributes to its potential biological activity. The presence of the pyrrolidine ring further enhances its structural complexity and may influence its pharmacological properties.

The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The carbonyl group (methanone) is particularly reactive and may participate in various nucleophilic addition reactions. Additionally, the pyrrolidine nitrogen can engage in electrophilic substitution reactions or form coordination complexes with metals, which can be beneficial in drug design and development.

The synthesis of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone typically involves multi-step synthetic routes that may include:

  • Formation of the Furo[3,2-b]pyridine Core: This could be achieved through cyclization reactions involving appropriate precursors.
  • Construction of the Pyrrolidine Ring: This may involve reductive amination or cyclization reactions using suitable amines.
  • Introduction of the Methanone Group: This could be accomplished through acylation reactions.

Each step requires careful control of reaction conditions to maintain stereochemistry and yield high-purity products.

The potential applications of this compound span various fields:

  • Pharmaceuticals: Due to its unique structure, it could serve as a lead compound in drug discovery for treating diseases such as cancer or neurodegenerative disorders.
  • Chemical Biology: It may be utilized in probing biological pathways or as a molecular probe due to its ability to interact with specific biomolecules.
  • Material Science: The compound's structural properties might lend themselves to applications in creating novel materials or polymers.

Interaction studies are crucial for understanding how ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: To evaluate the biological activity and toxicity.
  • In Vivo Studies: To assess pharmacokinetics and therapeutic efficacy.

These studies can provide insights into the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone, including:

  • (3aR,6S)-octahydrofuro[3,2-b]pyridine derivatives: These compounds often exhibit similar biological activities due to their shared core structure.
  • Pyrrolidine-containing compounds: Such as those used in medicinal chemistry for their diverse pharmacological profiles.
  • Fused bicyclic systems: Compounds with similar bicyclic frameworks that may also exhibit interesting biological properties.

Unique Features

The uniqueness of ((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(pyrrolidin-1-yl)methanone lies in its specific stereochemistry and the combination of furo[3,2-b] and pyridine moieties within a single framework. This combination may confer distinct biological activities not observed in other similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.152477885 g/mol

Monoisotopic Mass

224.152477885 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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